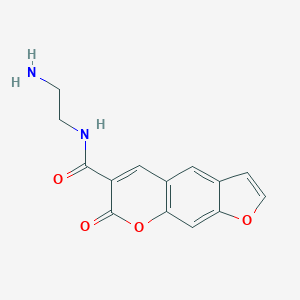
3-((2-Aminoethyl)carbamoyl)psoralen
説明
3-((2-Aminoethyl)carbamoyl)psoralen is a synthetic psoralen derivative characterized by a carbamoyl-linked 2-aminoethyl substituent at the 3-position of the psoralen backbone. Psoralens are naturally occurring furanocoumarins known for their photochemotherapeutic properties, particularly in treating skin disorders like psoriasis and vitiligo.
特性
CAS番号 |
138488-46-7 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
N-(2-aminoethyl)-7-oxofuro[3,2-g]chromene-6-carboxamide |
InChI |
InChI=1S/C14H12N2O4/c15-2-3-16-13(17)10-6-9-5-8-1-4-19-11(8)7-12(9)20-14(10)18/h1,4-7H,2-3,15H2,(H,16,17) |
InChIキー |
FFJJCBRZBFYGKQ-UHFFFAOYSA-N |
SMILES |
C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN |
正規SMILES |
C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN |
他のCAS番号 |
138488-46-7 |
同義語 |
(ae)CP 3-((2-aminoethyl)carbamoyl)psoralen |
製品の起源 |
United States |
類似化合物との比較
The following analysis compares 3-((2-Aminoethyl)carbamoyl)psoralen with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and chemical properties.
Structural Analogues of Psoralen
Key Observations :
- Substituent Position: Psoralen derivatives with substitutions at the 8-position (e.g., epoxygeranyloxy) exhibit direct cytotoxic activity against cancer cells, likely due to intercalation with DNA or inhibition of topoisomerases . In contrast, the 3-position substitution in this compound may favor interactions with proteins or membrane receptors, given the amine’s ability to form hydrogen bonds.
- Bioactivity: The aminoethylcarbamoyl group lacks direct cytotoxic data in the provided evidence.
Functional Analogues with Aminoethylcarbamoyl Groups
Key Observations :
- Aminoethyl Moieties: Compounds like 5-Methoxytryptamine and 7-Benzyloxytryptamine demonstrate the aminoethyl group’s versatility in mediating receptor interactions. For this compound, this group may enhance cellular uptake or enable conjugation with drug-delivery systems .
準備方法
Williamson Ether Synthesis and Cyclization
A widely adopted method involves the Williamson ether synthesis between 7-hydroxycoumarin and phenacyl bromide, followed by acid-catalyzed cyclization. For example, MacLeod’s classical approach utilizes potassium carbonate as a base to facilitate ether formation, yielding a linear intermediate that undergoes cyclization in polyphosphoric acid (PPA) or under basic conditions (e.g., NaOH/EtOH). This method achieves regioselective cyclization para to the hydroxyl group, forming the angular psoralen structure.
Reaction Scheme:
-
Ether Formation:
-
Cyclization:
Yields for this two-step process typically range from 40–60%, with purity dependent on recrystallization solvents (e.g., ethanol or acetonitrile).
Functionalization at the 3-Position
Introducing the 2-aminoethylcarbamoyl group at psoralen’s 3-position requires precise activation of the hydroxyl group or direct coupling to a pre-functionalized intermediate.
Chloroformate-Mediated Carbamoylation
A common strategy involves converting the 3-hydroxyl group of psoralen into a reactive chloroformate intermediate, followed by reaction with 2-aminoethylamine.
Procedure:
-
Chloroformate Formation:
Conditions: Anhydrous dichloromethane, 0–5°C, under inert atmosphere. -
Amine Coupling:
Conditions: Triethylamine or pyridine as base, room temperature, 12–24 hours.
Yield and Purity:
Isocyanate Coupling
Alternative routes employ 2-isocyanatoethylamine to directly react with 3-hydroxypsoralen, bypassing the chloroformate step.
Procedure:
Conditions: Catalytic 4-dimethylaminopyridine (DMAP), dimethylformamide (DMF), 60°C, 8 hours.
Advantages:
-
Avoids hazardous phosgene.
-
Higher functional group tolerance.
Challenges:
-
Requires strict anhydrous conditions to prevent isocyanate hydrolysis.
Solid-Phase Conjugation Strategies
For applications in oligonucleotide cross-linking, this compound is often conjugated to nucleic acids via solid-phase synthesis.
Phosphoramidite Chemistry
The aminoethylcarbamoyl group is introduced during oligonucleotide synthesis using a custom phosphoramidite monomer.
Steps:
-
Monomer Synthesis:
-
Oligonucleotide Assembly:
Efficiency:
-
Coupling efficiency: >98% per cycle (monitored by trityl assay).
-
Post-synthesis purification: Reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient).
Analytical and Purification Techniques
Chromatographic Methods
-
Reverse-Phase HPLC:
-
Size-Exclusion Chromatography (SEC):
Spectroscopic Characterization
-
UV-Vis Spectroscopy:
-
Mass Spectrometry:
Challenges and Optimization
Regioselectivity in Psoralen Functionalization
Competing reactions at the 4' or 8 positions of psoralen necessitate protective group strategies. For example, transient protection of the 5-position with a silyl ether (e.g., TBSCl) during carbamoylation improves 3-position selectivity.
Stability of the Carbamoyl Linkage
The 2-aminoethylcarbamoyl group is susceptible to hydrolysis under acidic or basic conditions. Storage recommendations include lyophilized form at -20°C under argon.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chloroformate Route | 65–75 | ≥95 | High efficiency | Phosgene toxicity |
| Isocyanate Route | 50–60 | ≥90 | Avoids phosgene | Lower yield |
| Solid-Phase Conjugation | >98 | ≥99 | Direct oligonucleotide integration | Requires specialized monomers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


